molecular formula C13H16N2O B7964528 2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one

2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one

Cat. No.: B7964528
M. Wt: 216.28 g/mol
InChI Key: HEKKWWRRKIPRKD-UHFFFAOYSA-N
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Description

2,4-Dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one is a heterocyclic compound that features a spiro linkage between an isoquinoline and a piperidine ring. This unique structure imparts significant biological and chemical properties, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Scientific Research Applications

2,4-Dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including antimicrobial and antioxidant activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Stollé type reaction, where 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides react with oxalyl chloride to form intermediate compounds, which are then cyclized with various nucleophiles . Another method involves the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can modify the compound’s electronic properties and stability.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the isoquinoline or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like toluene or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.

Mechanism of Action

The mechanism of action of 2,4-dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one involves its interaction with molecular targets such as enzymes and receptors. The spiro linkage provides a rigid structure that can enhance binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydro-1H-spiro[isoquinoline-3,4’-piperidin]-1-one is unique due to its specific spiro linkage, which imparts rigidity and enhances its interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.

Properties

IUPAC Name

spiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-11-4-2-1-3-10(11)9-13(15-12)5-7-14-8-6-13/h1-4,14H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKKWWRRKIPRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one
Reactant of Route 2
2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one
Reactant of Route 3
2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one
Reactant of Route 4
2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one
Reactant of Route 5
2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one
Reactant of Route 6
2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one

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